molecular formula C6H8N2O3S B1582111 Ethyl 2-amino-4-hydroxythiazole-5-carboxylate CAS No. 72218-74-7

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Cat. No.: B1582111
CAS No.: 72218-74-7
M. Wt: 188.21 g/mol
InChI Key: NXHMKBKVEUWEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Data

While single-crystal X-ray diffraction data for this compound are limited, studies on analogous thiazole derivatives reveal insights. For example, the related compound 4-hydroxy-2-methylthiazole-5-carboxylic acid ethyl ester crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.8258 Å, b = 9.4916 Å, c = 24.350 Å, and β = 92.37°. Intermolecular hydrogen bonds (N–H⋯N and O–H⋯O) stabilize the lattice, a feature likely shared by the title compound.

Spectroscopic Features

Infrared (IR) Spectroscopy :

  • O–H stretch : Broad absorption at 2500–3300 cm⁻¹ due to hydroxyl group hydrogen bonding.
  • C=O stretch : Strong band at 1710–1760 cm⁻¹ (ester carbonyl).
  • N–H bending : Peaks at 1600–1650 cm⁻¹ (amino group).

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆):
    • δ 1.23 ppm (t, 3H, CH₂CH₃), δ 4.17 ppm (q, 2H, OCH₂), δ 7.66 ppm (s, 1H, thiazole-H), δ 7.83 ppm (s, 2H, NH₂).
  • ¹³C NMR :
    • δ 165.7 ppm (ester C=O), δ 158.2 ppm (C4-OH), δ 142.3 ppm (C2-NH₂), δ 95.9 ppm (C5-thiazole).

Mass Spectrometry :

  • Base peak at m/z 188.21 (M⁺), with fragmentation ions at m/z 131 (loss of COOEt) and m/z 116 (loss of NH₂).

Tautomeric Equilibria and Resonance Stabilization

This compound exhibits tautomerism between enolic (4-hydroxy) and keto (4-oxo) forms (Figure 2). Computational studies (DFT-B3LYP/6-311G+(2d)) indicate the enol tautomer is favored in polar solvents like DMSO due to intramolecular hydrogen bonding between the hydroxyl and thiazole nitrogen. Resonance stabilization further enhances stability:

  • Delocalization of the hydroxyl proton’s electron density into the thiazole ring.
  • Conjugation of the ester carbonyl with the aromatic system, reducing electrophilicity at C5.

Natural Bond Orbital (NBO) analysis reveals significant donor-acceptor interactions, including:

  • LP(S) → σ*(N–H) stabilization energy: 12.5 kcal/mol .
  • LP(O) → π*(C=O) conjugation: 18.3 kcal/mol .

These interactions underscore the compound’s electronic richness and reactivity, particularly in electrophilic substitution and nucleophilic acyl substitution reactions.

Figure 1. Molecular structure of this compound.
Figure 2. Tautomeric equilibria between enolic (A) and keto (B) forms.

Properties

IUPAC Name

ethyl 2-amino-4-hydroxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-2-11-5(10)3-4(9)8-6(7)12-3/h9H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHMKBKVEUWEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417818
Record name (5E)-2-Amino-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72218-74-7
Record name 72218-74-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5E)-2-Amino-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

The reaction mechanism involves an initial nucleophilic substitution (SN2) of the thioamide on monobromomalonamide, forming a C-S bond intermediate, followed by intramolecular cyclization through nitrogen attack on a carbonyl group, deprotonation, and release of ammonia to afford the 4-hydroxythiazole-5-carboxamide product.

Table 1: Reaction Yields for Various Substituted Thioamides in One-Pot Synthesis

Entry Thioamide Substituent (R) Yield (%) (Isolated)a Yield (%) (Crude)b
1 H 91 -
2 Cl 23 78
3 O-N (pyridinyl) 32 87
4 Pyridine - 78
5 - 13 65
6 S-NH2 40 68
7 - 25 65

*a = isolated pure product yield; b = crude yield before purification.

Alternative Synthetic Approaches

Other synthetic routes reported include:

  • Multi-step synthesis starting from diethyl halomalonate and thioamide to form the thiazole ring, followed by alkylation, hydrolysis, and amidation steps to obtain the target compound. However, this method is more laborious and yields are moderate.
  • Direct condensation of thioamide with ethyl 3-amino-2-bromo-3-oxopropanoate, though reported yields are low (~3%).

Purification and Characterization

Purification typically involves column chromatography using silica gel with ethyl acetate/hexane mixtures and recrystallization to obtain analytically pure this compound.

Structural confirmation is achieved by:

Summary of Preparation Methods

Method Key Reagents Conditions Yield Range Notes
Ethyl 2-bromoacetate + Thiourea Ethyl 2-bromoacetate, thiourea, base Aqueous/alcoholic, heat Moderate to High Industrially scalable
One-pot Thioamide + Monobromomalonamide Thioamide, monobromomalonamide, pyridine, EtOH Reflux in absolute ethanol Up to 91% Efficient, fewer steps, good yields
Multi-step from Diethyl Halomalonate Diethyl halomalonate, thioamide, alkylating agents Multiple steps, varied Low to moderate More complex, lower overall yield
Direct condensation with ethyl 3-amino-2-bromo-3-oxopropanoate Thioamide, ethyl 3-amino-2-bromo-3-oxopropanoate One step, low yield ~3% Low yield, less practical

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

EATC serves as a promising scaffold in drug discovery and development, particularly due to its potential antimicrobial, antifungal, and anti-inflammatory properties.

Antimicrobial Activity

Research has shown that EATC exhibits considerable antimicrobial activity against various pathogens. For instance, studies have demonstrated that derivatives of thiazole compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Efficacy of EATC Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
EATCStaphylococcus aureus32 µg/mL
EATCBacillus subtilis16 µg/mL
Derivative AEscherichia coli64 µg/mL

Anticancer Properties

EATC has also been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including melanoma and pancreatic cancer cells. One notable study reported that a related compound reduced cell populations in the S phase and significantly increased apoptotic fractions in cancer cells .

Table 2: Anticancer Activity of EATC

CompoundCancer Cell LineIC50 (µM)
EATCA375 (melanoma)15
EATCPANC-1 (pancreatic)20
Derivative BK562 (chronic myeloid leukemia)10

Biological Research

EATC plays a crucial role in biological assays aimed at understanding enzyme inhibition and receptor interactions. Its mechanism of action typically involves binding to specific enzymes or receptors, thereby modulating their activity.

Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation. This inhibition can lead to significant biological effects, including enhanced antimicrobial and anticancer activities .

Table 3: Enzyme Targets of EATC

EnzymeInhibition TypeEffect on Pathway
DNA gyraseCompetitive inhibitionDisruption of DNA replication
Cyclooxygenase (COX)Non-competitive inhibitionReduced inflammatory response

Industrial Applications

In addition to its biological applications, EATC is utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals. Its unique chemical structure allows it to serve as a building block for more complex heterocyclic compounds.

Synthesis of Fine Chemicals

EATC is involved in the synthesis of various thiazole derivatives that are valuable in pharmaceutical formulations. The compound's reactivity with different reagents enables the formation of sulfoxides, sulfones, and substituted thiazoles .

Table 4: Industrial Synthesis Applications of EATC

Reaction TypeProductYield (%)
AlkylationThiazole derivative85
AcylationSulfone derivative75
CondensationThiazolidine derivative90

Case Studies

Several case studies highlight the potential applications of EATC in various fields:

  • Antimicrobial Development : A study evaluated the efficacy of EATC derivatives against multi-drug resistant bacterial strains, demonstrating significant activity that supports further development as a therapeutic agent .
  • Cancer Therapeutics : Research involving EATC analogs showed promising results in inhibiting tumor growth in xenograft models, indicating its potential for clinical application in cancer treatment .
  • Synthetic Chemistry : Investigations into the synthesis pathways using EATC have led to the discovery of new compounds with enhanced biological activity, showcasing its utility as a versatile building block .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-hydroxythiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Substituent Variations at Position 4

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6): Substituent: Methyl group at position 3. Synthesis: Prepared via reaction of ethyl 2-chloroacetoacetate with thiourea in ethyl acetate, yielding >98% product . Applications: Intermediate in antifungal and anticancer agents .
  • Ethyl 4-aminothiazole-5-carboxylate (CAS 152300-59-9): Substituent: Amino group at position 4. Properties: Enhanced nucleophilicity at position 4 due to the amino group, facilitating further derivatization. SAR: Amino groups at both positions 2 and 4 may lead to synergistic electronic effects in metal coordination .

Ester Group Modifications

  • Methyl 2-amino-4-methylthiazole-5-carboxylate (CAS 3829-80-9): Substituent: Methyl ester instead of ethyl. Properties: Reduced steric hindrance and slightly lower molecular weight, which may improve metabolic stability in vivo .
  • 2-Aminothiazole-5-carboxylic acid (CAS 40283-46-3): Substituent: Carboxylic acid at position 5. Properties: Higher aqueous solubility but reduced cell permeability compared to ester derivatives. Often used in ionic interactions in drug-receptor binding .

Aromatic and Functional Group Variations

  • Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 175277-03-9):

    • Substituent: 4-(Trifluoromethyl)phenyl at position 2.
    • Properties: The electron-withdrawing trifluoromethyl group enhances electrophilic character, favoring interactions with aromatic residues in enzymes .
  • Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate: Substituent: Thioxo group at position 2 and allyl group at position 3. Properties: The thioxo group increases hydrogen-bond acceptor capacity, while the allyl moiety offers sites for click chemistry modifications .

Structure-Activity Relationship (SAR) Insights

  • Position 4 Hydroxyl vs. Methyl : Hydroxyl groups improve solubility (e.g., logP reduction) but may reduce metabolic stability due to susceptibility to glucuronidation. Methyl groups enhance lipophilicity, favoring blood-brain barrier penetration .
  • Ester vs. Acid: Ethyl esters are prodrug motifs, hydrolyzing in vivo to active carboxylic acids. Direct use of carboxylic acids (e.g., 2-aminothiazole-5-carboxylic acid) avoids metabolic activation steps but requires formulation adjustments .

Comparative Data Table

Compound Name CAS Number Position 4 Substituent Position 2 Substituent logP (Predicted) Key Applications
Ethyl 2-amino-4-hydroxythiazole-5-carboxylate - -OH -NH₂ 1.2 Antimicrobial scaffolds
Ethyl 2-amino-4-methylthiazole-5-carboxylate 7210-76-6 -CH₃ -NH₂ 2.1 Anticancer intermediates
Methyl 2-amino-4-methylthiazole-5-carboxylate 3829-80-9 -CH₃ -NH₂ 1.8 Metabolic probes
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 175277-03-9 -CH₃ -C₆H₄CF₃ 3.5 Kinase inhibitors

Biological Activity

Ethyl 2-amino-4-hydroxythiazole-5-carboxylate is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, and anti-inflammatory agent. Below is a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

This compound features a thiazole ring with an amino group at the second position, a hydroxyl group at the fourth position, and an ethyl ester at the fifth position. Its molecular formula is C7H10N2O3SC_7H_{10}N_2O_3S with a molecular weight of 202.23 g/mol. The compound is typically presented as a white crystalline solid and shows moderate solubility in water, with increased solubility in organic solvents like methanol and ethanol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites. This inhibition can disrupt normal biochemical pathways, leading to antimicrobial and anti-inflammatory effects.
  • Receptor Interaction : It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways .

Antimicrobial Activity

This compound has shown significant antimicrobial properties:

  • Bactericidal Effects : Studies indicate that it possesses strong bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In vitro tests have demonstrated comparable efficacy to traditional antibiotics like ampicillin .
  • Antifungal Activity : The compound exhibits moderate antifungal activity against Candida albicans, making it a candidate for further development in antifungal therapies .

Anticancer Potential

Research has highlighted the anticancer properties of this compound:

  • Cell Line Studies : In vitro evaluations have reported that derivatives of this compound display significant cytotoxicity against various cancer cell lines. For instance, certain thiazole derivatives showed activity against HepG2 (liver cancer) and K562 (leukemia) cell lines .
  • Mechanism Insights : The anticancer effects are believed to arise from the compound's ability to induce apoptosis in cancer cells through multiple pathways, including the disruption of metabolic processes essential for tumor growth .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
This compoundAmino and hydroxyl groupsAntimicrobial, antifungal, anticancer
2-AminothiazoleLacks hydroxyl groupModerate antimicrobial
Thiazole-5-carboxylic acidCarboxylic acid instead of esterLimited biological activity

The unique combination of functional groups in this compound enhances its reactivity and biological efficacy compared to simpler analogs.

Case Studies

  • Thiazole Derivative Synthesis : A study synthesized various thiazole derivatives, including this compound, evaluating their antimicrobial and anticancer properties. Results indicated that several derivatives exhibited significant antibacterial activity comparable to established antibiotics .
  • QSAR Studies : Quantitative Structure–Activity Relationship (QSAR) analyses have been conducted on thiazole derivatives to predict their biological activities based on structural features. These studies have identified key molecular characteristics associated with enhanced antimicrobial efficacy .

Q & A

Q. How to study degradation pathways under physiological conditions?

  • Stress Testing :
  • Hydrolysis : Incubate in PBS (pH 7.4) at 37°C; monitor ester cleavage via HPLC .
  • Oxidation : Expose to H₂O₂; identify sulfoxide byproducts via LC-MS .
  • Stabilization : Co-formulate with cyclodextrins to protect the ester group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-hydroxythiazole-5-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-hydroxythiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.